2-(3-methyl-8-morpholino-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
Description
This compound is a purine derivative featuring a morpholino substituent at position 8, a methyl group at position 3, and an acetic acid moiety at position 7. The morpholino group enhances solubility and modulates electronic effects, while the acetic acid moiety introduces carboxylic acid functionality, influencing pharmacokinetic properties such as bioavailability and metabolic stability .
Properties
IUPAC Name |
2-(3-methyl-8-morpholin-4-yl-2,6-dioxopurin-7-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O5/c1-15-9-8(10(20)14-12(15)21)17(6-7(18)19)11(13-9)16-2-4-22-5-3-16/h2-6H2,1H3,(H,18,19)(H,14,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADKIUBSIBRKPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-8-morpholino-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid typically involves multi-step organic reactions. The starting materials are usually purine derivatives, which undergo various chemical transformations such as alkylation, acylation, and cyclization under controlled conditions. Common reagents used in these reactions include alkyl halides, acyl chlorides, and bases like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-8-morpholino-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3-methyl-8-morpholino-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and viral infections.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(3-methyl-8-morpholino-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and nucleic acids
Pathways Involved: Signal transduction, metabolic pathways, and gene expression regulation
Comparison with Similar Compounds
Substituent Variations at Position 8
The morpholino group at position 8 distinguishes this compound from analogs with alternative substituents:
- 8-Alkoxy Derivatives: Compounds like ethyl 4-[8-ethoxy-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl] butanoate () replace the morpholino group with alkoxy chains.
- 8-Piperidinylmethyl Derivatives : 2-{1,3-Dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetamide () introduces a piperidine-linked methyl group. This modification increases steric bulk and may enhance receptor binding specificity in neurological targets .
Functional Group Variations at Position 7
The acetic acid group at position 7 is critical for hydrogen bonding and ionic interactions. Key analogs include:
- Methyl Ester Derivative : Methyl [3,7-dimethyl-8-(morpholin-4-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate () is a prodrug form. The ester group improves membrane permeability but requires hydrolysis in vivo to release the active carboxylic acid .
- Acetamide Derivative: 2-[3-Methyl-8-(morpholin-4-yl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide () replaces the carboxylic acid with an amide.
Core Scaffold Modifications
- Pyrido[2,3-d]pyrimidine Systems: Compounds like 7-Amino-3-(2-(3,7-dimethylpurinyl)ethyl)-5-(4-hydroxy-3-methoxyphenyl)-pyrido[2,3-d]pyrimidine () feature fused pyrimidine rings. These systems exhibit broader π-conjugation, which may enhance DNA intercalation but reduce selectivity .
Comparative Yields :
| Compound | Yield | Key Step | Reference |
|---|---|---|---|
| Methyl Ester () | N/A | Alkylation in DMF | |
| Pyrido[2,3-d]pyrimidine 3g () | 52.1% | Cyclocondensation | |
| 8-Ethoxy Butanoate () | N/A | Alkoxide substitution |
Pharmacological and Physicochemical Properties
Bioactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
